

# Nornidulin: A Fungal Depsidone with Diverse Bioactivities

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## Compound of Interest

Compound Name: Nornidulin

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## An In-depth Technical Guide on the Natural Source and Fungal Origin of Nornidulin

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Nornidulin** is a chlorinated depsidone, a class of polyketide secondary metabolites, that has garnered significant interest within the scientific community due to its diverse range of biological activities. First identified in 1945 from the filamentous fungus *Aspergillus nidulans*, it has since been isolated from other fungal species, highlighting the metabolic potential of the *Aspergillus* genus.<sup>[1]</sup> This technical guide provides a comprehensive overview of the natural sources, fungal origins, physicochemical properties, and biological activities of **nornidulin**, with a focus on quantitative data and detailed experimental methodologies.

### Physicochemical Properties of Nornidulin

**Nornidulin**, also known as Ustin, is characterized by a tricyclic depsidone core structure with chlorine substitutions. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>15</sub> Cl <sub>3</sub> O <sub>5</sub>	PubChem CID: 20056625
Molecular Weight	429.7 g/mol	PubChem CID: 20056625
IUPAC Name	4,10-dichloro-3-hydroxy-8-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1][2]dioxepine-7-carboxylic acid	PubChem CID: 20056625
CAS Number	33403-37-1	PubChem CID: 20056625
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.	[3]

## Natural Sources and Fungal Origin

**Nornidulin** is a natural product of fungal origin, primarily isolated from various species of the genus *Aspergillus*. These fungi are ubiquitous in the environment, found in soil, decaying vegetation, and marine ecosystems. The known fungal producers of **nornidulin** are detailed in the table below.

Fungal Species	Isolation Source	Reference(s)
<i>Aspergillus nidulans</i>	Soil	[1]
<i>Aspergillus ustus</i>	Soil	[1]
<i>Aspergillus unguis</i>	Soil and Marine	[1][4]
<i>Aspergillus</i> sp. BioMCC f.T.8501	Indonesian Soil	[1]

## Biological Activities and Quantitative Data

**Nornidulin** has demonstrated a range of biological activities, including antimalarial, anticancer, and ion channel inhibitory effects. The following tables summarize the key quantitative data from various studies.

## Antimalarial Activity

Target Organism/Enzyme	Assay	IC <sub>50</sub> (μM)	Reference(s)
Plasmodium falciparum 3D7 strain	in vitro proliferation assay	44.6	[1]
Plasmodium falciparum K1 strain	in vitro proliferation assay	> 23.27	[1]
Plasmodium falciparum Malate:Quinone Oxidoreductase (PfMQO)	Enzymatic assay	51	[1]

## Cytotoxic Activity Against Cancer Cell Lines

Cell Line	Cancer Type	IC <sub>50</sub> (μM)	Reference(s)
DLD-1	Colorectal Adenocarcinoma	> 466 (no toxicity observed)	[5]
Vero	Monkey Kidney (non- cancerous)	> 466 (no toxicity observed)	[5]

## Ion Channel Inhibition

Target	Cell Line	Assay	IC <sub>50</sub> (μM)	Reference(s)
TMEM16A	Calu-3 (human airway epithelial)	Ussing Chamber	~0.8	[6]
CFTR	T84 (human intestinal epithelial)	Apical Cl <sup>-</sup> current analysis	~1.5	[7]

## Experimental Protocols

This section details the methodologies for the isolation and purification of **nornidulin**, as well as key bioassays used to determine its activity.

## Isolation and Purification of Nornidulin from *Aspergillus* sp. BioMCC f.T.8501

This protocol is based on the methods described for the isolation of **nornidulin** from an Indonesian soil fungus.<sup>[1]</sup>

### 1. Fungal Cultivation:

- Revive cryopreserved stocks of *Aspergillus* sp. BioMCC f.T.8501 on Malt Extract Agar (MEA) medium (2% malt extract, 2% glucose, 0.1% peptone, and 2% agar).
- Incubate the culture for 7-14 days at 28-30°C.
- For large-scale production, inoculate a suitable liquid medium (e.g., F2 medium) with the fungal culture and incubate under appropriate conditions (e.g., 28-30°C, with shaking) for an extended period to allow for the production of secondary metabolites.

### 2. Extraction:

- Separate the fungal mycelium from the culture broth by filtration.
- Extract the culture broth with an equal volume of ethyl acetate.
- Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.

### 3. Purification:

- Open Column Chromatography (OCC): Subject the crude extract to OCC on a silica gel column, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) of increasing polarity.
- Thin Layer Chromatography (TLC): Monitor the fractions from OCC by TLC to identify those containing **nornidulin**.
- High-Performance Liquid Chromatography (HPLC): Perform further purification of the **nornidulin**-containing fractions by reversed-phase HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile). Monitor the elution profile by UV detection at relevant wavelengths (e.g., 210 nm, 254 nm, and 300 nm).<sup>[1]</sup>
- Collect the peak corresponding to **nornidulin** and confirm its identity and purity by LC-MS and NMR spectroscopy.

## Plasmodium falciparum Malate:Quinone Oxidoreductase (PfMQO) Enzymatic Assay

This protocol is for a target-based high-throughput screening assay to identify inhibitors of PfMQO.<sup>[1]</sup>

### 1. Reagents and Buffers:

- Assay buffer: 50 mM HEPES-KOH (pH 7.5), 1 mM KCN.
- Substrates: Decylubiquinone, 2,6-Dichlorophenolindophenol (DCIP), and sodium L-malate.
- Enzyme: Recombinant PfMQO membrane fraction.

### 2. Assay Procedure:

- Prepare an assay mix solution containing the assay buffer, decylubiquinone (60  $\mu$ M), DCIP (120  $\mu$ M), and the PfMQO membrane fraction (3  $\mu$ g).
- Add 193  $\mu$ L of the assay mix to each well of a 96-well microplate.
- Add 2  $\mu$ L of the test compound (e.g., **nornidulin** dissolved in DMSO) to the wells.
- Initiate the reaction by adding 5  $\mu$ L of 400 mM sodium L-malate.
- Mix the reaction on a plate mixer for 30 seconds.
- Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader. The reaction turns from blue to colorless as DCIP is reduced.

### 3. Data Analysis:

- Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to that of a DMSO control.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against a range of compound concentrations.

## TMEM16A Inhibition Assay using an Ussing Chamber

This protocol describes the measurement of TMEM16A-mediated chloride currents in epithelial cells.<sup>[6]</sup>

### 1. Cell Culture:

- Culture Calu-3 cells on permeable supports until they form a confluent monolayer with high transepithelial electrical resistance.
- Prime the cells with IL-4 to upregulate TMEM16A expression.

## 2. Ussing Chamber Setup:

- Mount the permeable supports with the cell monolayers in an Ussing chamber.
- Bathe the apical and basolateral sides of the monolayer with appropriate physiological saline solutions.

## 3. Electrophysiological Measurements:

- Measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.
- Add a TMEM16A activator (e.g., UTP) to the apical side to stimulate chloride secretion.
- Pre-incubate the cells with **nornidulin** before adding the activator to assess its inhibitory effect.
- Record the change in Isc to determine the extent of inhibition.

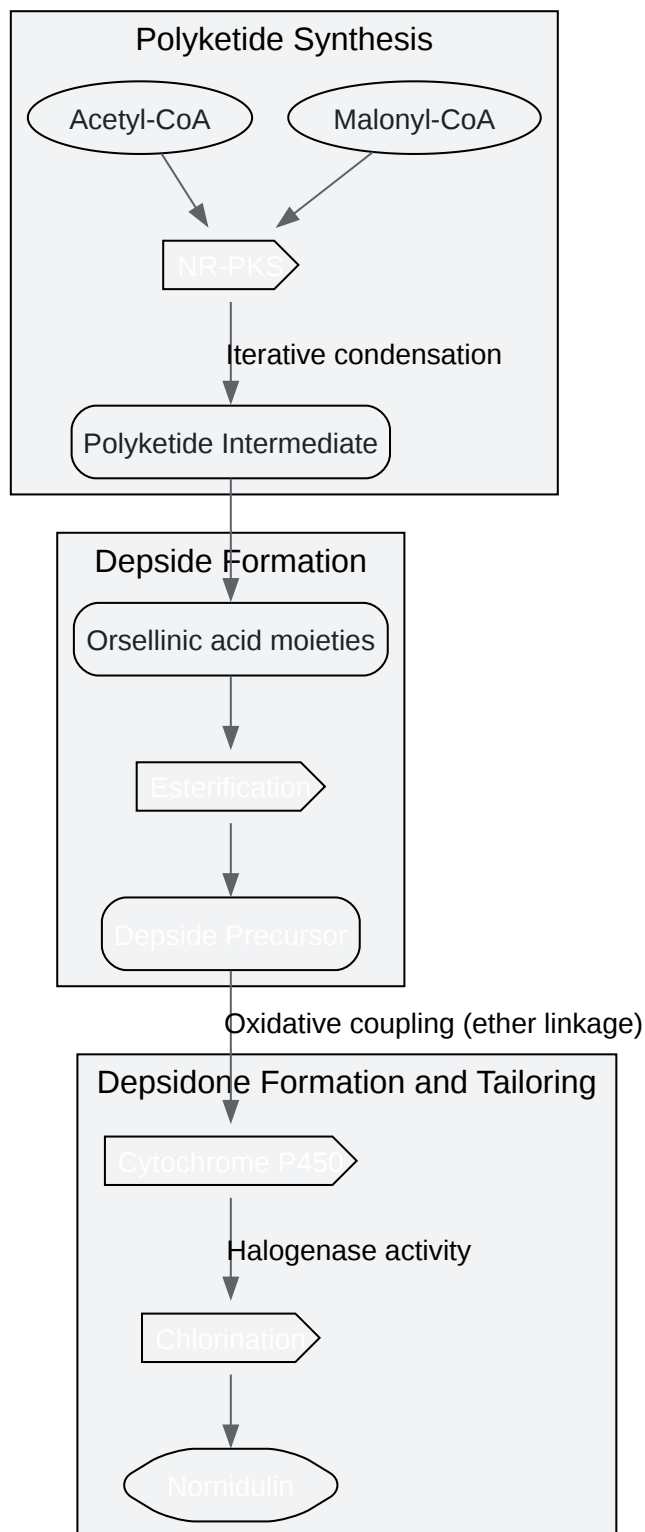
## 4. Data Analysis:

- Calculate the percentage of inhibition of the UTP-induced Isc by **nornidulin**.
- Determine the IC<sub>50</sub> value from a dose-response curve.

# Proposed Biosynthetic Pathway of Nornidulin

Depsidones, including **nornidulin**, are synthesized via a polyketide pathway. The biosynthesis is proposed to involve a non-reducing polyketide synthase (NR-PKS) and a cytochrome P450 monooxygenase.

## Proposed Biosynthetic Pathway of Nornidulin

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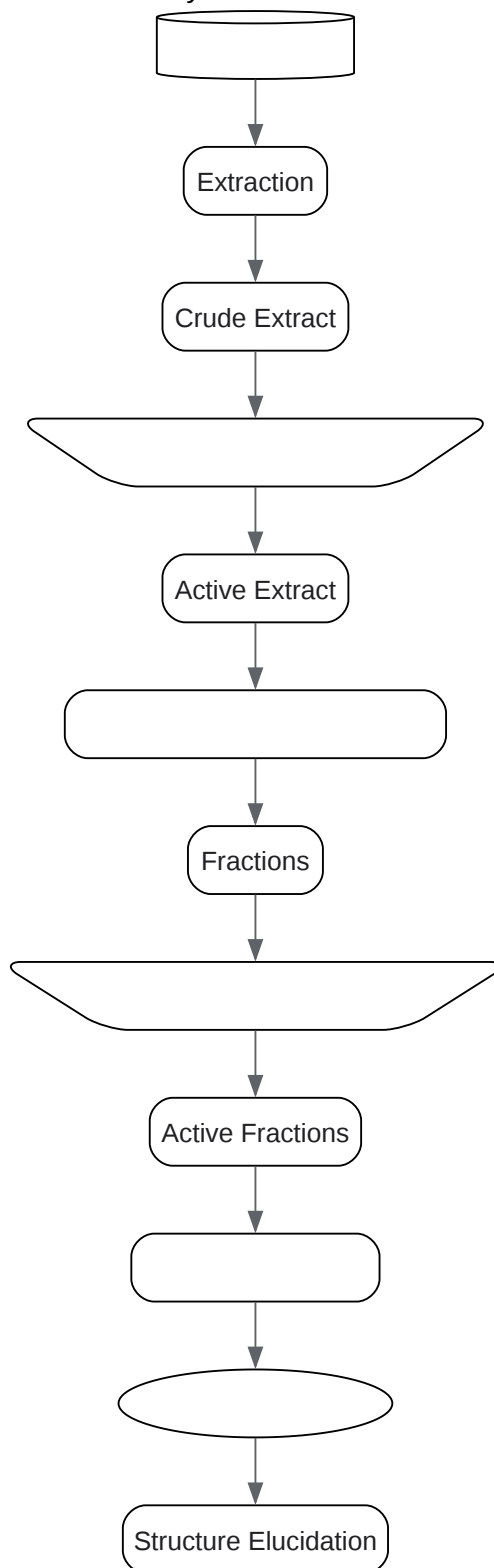
Caption: Proposed biosynthetic pathway of **Nornidulin** in *Aspergillus* species.

## Experimental Workflow for Nornidulin Discovery

The discovery of **nornidulin** as a bioactive compound typically follows a systematic workflow from fungal culture to bioassay-guided isolation.



## Workflow for Bioassay-Guided Isolation of Nornidulin

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Caption: Bioassay-guided isolation workflow for **Nornidulin** from fungal sources.

## Conclusion

**Nornidulin**, a secondary metabolite from *Aspergillus* species, continues to be a molecule of significant scientific interest. Its diverse biological activities, including promising antimalarial and anticancer potential, as well as its effects on key ion channels, make it a valuable lead compound for drug discovery and a tool for chemical biology research. The detailed methodologies and quantitative data presented in this guide are intended to support further investigation into the therapeutic potential and mechanisms of action of this fascinating fungal natural product. Further research is warranted to explore its full spectrum of bioactivities, optimize its production, and elucidate the precise molecular details of its biosynthetic pathway.

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